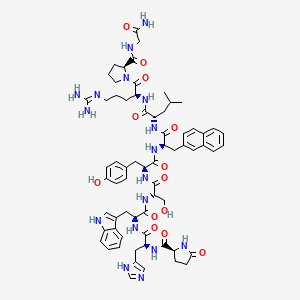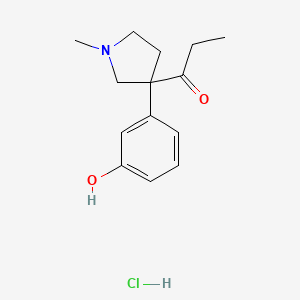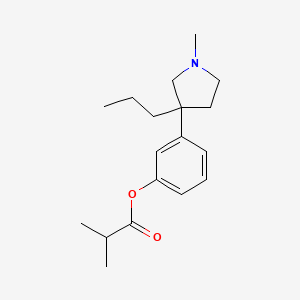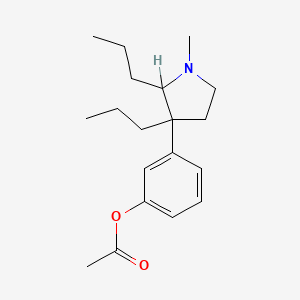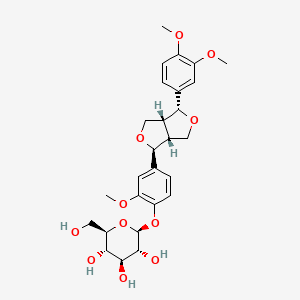
Forsythine
Übersicht
Beschreibung
Phillyrin ist ein Lignanglykosid, das aus der traditionellen chinesischen Heilpflanze Forsythia suspensa (Thunb.) Vahl (Oleaceae) gewonnen wird. Es findet sich hauptsächlich in den Wurzeln, Stängeln, Blättern und Früchten der Pflanze, wobei die höchste Konzentration in den Blättern vorliegt . Phillyrin ist für seine vielfältigen pharmakologischen Eigenschaften bekannt, darunter entzündungshemmende, anti-obesity- und antitumor-Wirkungen .
Wissenschaftliche Forschungsanwendungen
Phillyrin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Phillyrin übt seine Wirkungen durch verschiedene molekulare Zielstrukturen und -wege aus. So hemmt es die Adipozyten-Triglycerid-Lipase, ein zentrales Enzym, das für die Lipolyse verantwortlich ist, durch die Interaktion mit bestimmten Aminosäuren im aktiven Zentrum des Enzyms . Darüber hinaus aktiviert Phillyrin den Janus-Kinase/Signaltransducer und Aktivator der Transkription 3 (JAK2/STAT3)-Signalweg, der eine Rolle bei seinen entzündungshemmenden Wirkungen spielt .
Wirkmechanismus
Forsythin, also known as Phillyrin or UNII-VE9P4964MG, is a bioactive compound extracted from the fruit of the medicinal plant Forsythia suspensa . It has been widely used in traditional Chinese medicine due to its various pharmacological effects .
Target of Action
Forsythin primarily targets the Phosphodiesterase 4 (PDE4) enzyme . PDE4 is an enzyme that controls the amplitude and duration of cyclic adenosine monophosphate (cAMP)-induced physiological processes . By inhibiting PDE4, Forsythin can modulate these processes, which are crucial in immune and inflammatory responses .
Mode of Action
Forsythin interacts with its target, PDE4, by inhibiting its activity . This inhibition leads to an increase in cAMP levels, which in turn modulates various physiological processes. The suppression of PDE4 by Forsythin can lead to immunosuppressive effects, making it a potential therapeutic agent for immune-related disorders .
Biochemical Pathways
Forsythin affects various biochemical pathways. It modulates pathways such as oxidative stress, anti-inflammation, NF-κB signaling, 2-AG, Nrf2 signaling, acetylcholinesterase, PI3K-Akt signaling, ferroptosis, gut-brain axis, TLR4 signaling, endoplasmic reticulum stress, PI3K/Akt/mTOR signaling, and PPARγ signaling pathway . These pathways play crucial roles in the body’s immune response, inflammation, and cellular stress responses .
Pharmacokinetics
The pharmacokinetic properties of Forsythin, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. Detailed information on the adme properties of forsythin is currently limited
Result of Action
At the molecular and cellular level, Forsythin exhibits anti-inflammatory action by suppressing the production of pro-inflammatory cytokines and mediators . It also reduces reactive oxygen species (ROS) accumulation, serving as an antioxidant . These actions contribute to Forsythin’s therapeutic effects, including its anti-inflammatory, antioxidant, and immunosuppressive effects .
Biochemische Analyse
Biochemical Properties
Forsythin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Forsythin has been shown to inhibit the activity of lipopolysaccharide-induced nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages . Additionally, Forsythin interacts with signaling molecules such as JAK-STATs and p38 MAPKs, modulating their phosphorylation and activity . These interactions highlight Forsythin’s potential as an anti-inflammatory agent.
Cellular Effects
Forsythin exerts significant effects on various types of cells and cellular processes. In macrophages, Forsythin inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) . It also reduces the accumulation of reactive oxygen species (ROS), demonstrating its antioxidant properties . Forsythin influences cell signaling pathways, including the JAK-STAT and p38 MAPK pathways, leading to altered gene expression and reduced inflammation . Furthermore, Forsythin has been shown to modulate cellular metabolism by affecting the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of Forsythin involves its interaction with key signaling pathways and biomolecules. Forsythin inhibits the activation of JAK-STATs and p38 MAPKs, which are critical for the production of pro-inflammatory cytokines and mediators . By suppressing these pathways, Forsythin reduces the expression of iNOS and COX-2, leading to decreased levels of NO and PGE2 . Additionally, Forsythin acts as an antioxidant by reducing ROS production . These molecular interactions underscore Forsythin’s potential as a therapeutic agent for inflammatory and oxidative stress-related conditions.
Temporal Effects in Laboratory Settings
Forsythin’s effects in laboratory settings have been studied over various time frames. In pharmacokinetic studies, Forsythin was found to be well-absorbed and extensively metabolized in healthy subjects . The compound reached a steady state within three days of multiple-dose administration, and its primary metabolites were identified as aglycone M1, M1 sulfate (M2), and M1 glucuronide (M7) . Forsythin’s stability and degradation over time have also been evaluated, with findings indicating that it remains stable under laboratory conditions . Long-term studies have shown that Forsythin maintains its anti-inflammatory and antioxidant effects over extended periods .
Dosage Effects in Animal Models
The effects of Forsythin vary with different dosages in animal models. In preclinical studies, Forsythin demonstrated antiviral, antipyretic, and anti-inflammatory effects at doses ranging from 6.75 to 27 mg/kg . The compound showed good antiviral activity at a dose range of 16 to 26 mg/kg . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . These findings suggest that Forsythin has a favorable safety profile within the effective dose range.
Metabolic Pathways
Forsythin undergoes extensive metabolism in the body, primarily through hydrolysis and sulfation . The initial metabolic pathway involves the hydrolysis of Forsythin to form aglycone M1, which is further sulfated to produce M1 sulfate (M2) and glucuronidated to form M1 glucuronide (M7) . Sulfation is the predominant metabolic pathway, with M2 being the major metabolite . The enzymes involved in these processes include sulfotransferase 1A1 and UDP-glucuronosyltransferase 1A8 . These metabolic pathways highlight the complex biotransformation of Forsythin in the body.
Transport and Distribution
Forsythin is transported and distributed within cells and tissues through various mechanisms. The compound is well-absorbed after oral administration and is extensively metabolized . Forsythin and its metabolites are primarily excreted in the urine, with M2 accounting for the majority of the excreted dose . The transport of Forsythin involves specific transporters, such as organic anion transporter 3, which facilitates the renal excretion of M2 . These findings provide insights into the pharmacokinetics and distribution of Forsythin in the body.
Subcellular Localization
The subcellular localization of Forsythin has been studied to understand its activity and function within cells. Forsythin has been shown to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization in the nucleus suggests its potential role in modulating gene expression and transcriptional activity . Additionally, Forsythin’s presence in the cytoplasm indicates its involvement in cytoplasmic signaling pathways and metabolic processes . These findings highlight the multifaceted role of Forsythin within cells.
Vorbereitungsmethoden
Phillyrin kann mit einer grünen und schnellen Methode aus Forsythia suspensa-Blättern gewonnen werden, wobei eine Reinheit von über 93% erreicht wird . Um seine Wasserlöslichkeit zu verbessern, kann Phillyrin mit Cyclodextrinen komplexiert werden. Die Herstellung erfolgt durch Vermischen von Phillyrin mit verschiedenen Arten von Cyclodextrinen, wie z. B. Hydroxypropyl-β-Cyclodextrin, Dimethyl-β-Cyclodextrin und β-Cyclodextrin, in einem stöchiometrischen Verhältnis von 1:1 . Dieses Verfahren verbessert die Wasserlöslichkeit und antioxidative Kapazität von Phillyrin deutlich .
Analyse Chemischer Reaktionen
Phillyrin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind:
Oxidation: Phillyrin kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Hydroxidionen oder Amine.
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von Phillyrin zur Bildung der entsprechenden Chinone führen, während die Reduktion zu Alkohol-Derivaten führen kann.
Vergleich Mit ähnlichen Verbindungen
Phillyrin ist unter den Lignanglykosiden aufgrund seiner vielfältigen pharmakologischen Eigenschaften einzigartig. Zu den ähnlichen Verbindungen gehören:
Forsythiasid: Ein weiteres Lignanglykosid aus Forsythia suspensa mit ähnlichen entzündungshemmenden und antioxidativen Eigenschaften.
Arctiin: Ein Lignanglykosid, das in Arctium lappa vorkommt, mit antitumor- und entzündungshemmenden Wirkungen.
Matairesinol: Ein Lignan, das in verschiedenen Pflanzen vorkommt, mit antioxidativen und anticancer-Eigenschaften.
Phillyrin zeichnet sich durch seine hohe Wirksamkeit und geringe Toxizität aus, was es zu einem vielversprechenden Kandidaten für verschiedene therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3R,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O11/c1-32-17-6-4-13(8-19(17)33-2)25-15-11-36-26(16(15)12-35-25)14-5-7-18(20(9-14)34-3)37-27-24(31)23(30)22(29)21(10-28)38-27/h4-9,15-16,21-31H,10-12H2,1-3H3/t15-,16-,21+,22+,23-,24+,25-,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFCKOBAHMGTMW-LGQRSHAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197589 | |
| Record name | Phillyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-41-2 | |
| Record name | Phillyrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phillyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phillyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHILLYRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE9P4964MG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








